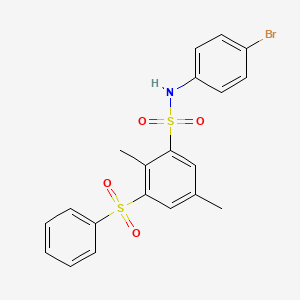![molecular formula C24H32N2O3S B6131487 4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6131487.png)
4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-[1-(2-thienyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-[1-(2-thienyl)ethyl]benzamide is a synthetic compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CP-55940 and is classified as a cannabinoid receptor agonist. CP-55940 has been shown to have a high affinity for both CB1 and CB2 cannabinoid receptors, which are found throughout the body and play a crucial role in a variety of physiological processes.
Mecanismo De Acción
CP-55940 exerts its effects by binding to and activating CB1 and CB2 cannabinoid receptors. These receptors are found throughout the body and play a crucial role in a variety of physiological processes such as pain sensation, inflammation, and immune response. By activating these receptors, CP-55940 can modulate these processes and produce a variety of therapeutic effects.
Biochemical and Physiological Effects:
CP-55940 has been shown to produce a variety of biochemical and physiological effects in animal models and human studies. These effects include analgesia, anti-inflammatory effects, neuroprotection, and modulation of immune function. In addition, CP-55940 has been shown to produce mild psychoactive effects, which may limit its use in certain therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-55940 has several advantages as a research tool, including its high affinity for cannabinoid receptors, its ability to produce a variety of physiological effects, and its potential therapeutic applications. However, CP-55940 also has several limitations, including its complex synthesis, its potential psychoactive effects, and its potential for abuse.
Direcciones Futuras
There are several future directions for research on CP-55940. These include further characterization of its pharmacological effects, identification of potential therapeutic applications, and development of more selective and potent cannabinoid receptor agonists. In addition, future research may focus on the development of novel delivery systems for CP-55940, such as transdermal patches or inhalation devices, to improve its therapeutic potential.
Métodos De Síntesis
CP-55940 is synthesized through a multistep process that involves the coupling of several key intermediates. The first step involves the synthesis of a piperidine intermediate, which is then coupled with a thienyl-containing intermediate to form the final product. The synthesis of CP-55940 is a complex process that requires a high degree of expertise and specialized equipment.
Aplicaciones Científicas De Investigación
CP-55940 has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been shown to have analgesic, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of a variety of conditions such as chronic pain, multiple sclerosis, and epilepsy. In addition, CP-55940 has been shown to have potential applications in the treatment of addiction and psychiatric disorders.
Propiedades
IUPAC Name |
4-(1-cyclopentylpiperidin-4-yl)oxy-3-methoxy-N-(1-thiophen-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3S/c1-17(23-8-5-15-30-23)25-24(27)18-9-10-21(22(16-18)28-2)29-20-11-13-26(14-12-20)19-6-3-4-7-19/h5,8-10,15-17,19-20H,3-4,6-7,11-14H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAVJBXHKZEWFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)C2=CC(=C(C=C2)OC3CCN(CC3)C4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(2,2-dimethylpropyl)-2-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6131410.png)
![N-[5-(acetylamino)-2-methoxybenzyl]-2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6131411.png)
![N'-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B6131423.png)
![1-(diethylamino)-3-[4-({[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6131427.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B6131432.png)
![6-amino-4-(2-fluorophenyl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6131450.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6131455.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-{2-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)morpholin-2-yl]ethyl}propanamide](/img/structure/B6131466.png)
![7-[3-(3-chloroisoxazol-5-yl)propanoyl]-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6131479.png)
![2-(2-pyridinyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6131480.png)

![2-(2-sec-butylphenoxy)-N-[2-(6-hydroxy-2-methylpyrimidin-4-yl)ethyl]acetamide](/img/structure/B6131500.png)
![2-{1-isopropyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6131505.png)
![N'-[4-(allyloxy)-2-hydroxybenzylidene]-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B6131512.png)
